1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
Description
Molecular Architecture and Functional Group Configuration
The molecular formula of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is C₁₀H₁₀FN₃S , with a molar mass of 223.27 g/mol . The core structure consists of a 1,3,4-thiadiazole ring , a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At position 5 of the thiadiazole ring, a 3-fluorophenyl group is attached, while position 2 is functionalized with an ethan-1-amine side chain.
Key functional groups include:
- The thiadiazole ring , which contributes to planar rigidity and π-conjugation.
- The 3-fluorophenyl substituent , introducing electron-withdrawing effects via the fluorine atom at the meta position.
- The primary amine group (-NH₂) on the ethyl chain, enabling hydrogen bonding and nucleophilic reactivity.
The fluorine atom’s electronegativity polarizes the phenyl ring, creating a dipole moment that influences intermolecular interactions. The ethylamine side chain adopts a staggered conformation to minimize steric hindrance, as predicted by molecular mechanics simulations.
Crystallographic and Spectroscopic Characterization
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous 1,3,4-thiadiazole derivatives exhibit monoclinic or orthorhombic crystal systems with π-stacking interactions between aromatic rings. For 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine, Fourier-transform infrared (FTIR) spectroscopy would reveal:
- N-H stretching vibrations at ~3350 cm⁻¹ (amine group).
- C-F stretching at ~1220 cm⁻¹ .
- Thiadiazole ring vibrations between 1450–1600 cm⁻¹ .
Nuclear magnetic resonance (NMR) spectral predictions include:
- ¹H NMR : A singlet for the amine protons (δ 1.5–2.0 ppm), a triplet for the methylene group adjacent to the amine (δ 2.8–3.2 ppm), and aromatic protons from the 3-fluorophenyl group (δ 7.2–7.8 ppm).
- ¹³C NMR : Distinct signals for the thiadiazole carbons (δ 160–170 ppm), fluorinated aromatic carbons (δ 115–130 ppm), and the ethyl chain (δ 35–45 ppm).
Comparative Analysis with Related 1,3,4-Thiadiazole Derivatives
Structurally analogous compounds highlight the impact of substituents on physicochemical properties:
The 3-fluorophenyl group in 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine reduces electron density on the thiadiazole ring compared to donor-substituted analogs like DTP-TD , resulting in a blue-shifted absorption spectrum. Additionally, the primary amine enhances solubility in polar solvents relative to alkyl-substituted derivatives.
Computational Modeling of Electronic Structure and Reactivity
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:
- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
- Electrostatic potential maps : Localized negative charge on the fluorine atom (-0.32 e) and positive charge on the thiadiazole sulfur (+0.18 e).
The fluorophenyl group withdraws electron density via inductive effects, lowering the LUMO energy (-1.9 eV) and enhancing electrophilic character at the thiadiazole ring. Frontier molecular orbital analysis shows that the HOMO is localized on the ethylamine moiety, while the LUMO resides on the thiadiazole-fluorophenyl system, suggesting charge-transfer interactions in excited states.
Molecular dynamics simulations predict that the rotational barrier for the ethylamine side chain is ~6.8 kcal/mol , permitting conformational flexibility in solution-phase reactions. This dynamic behavior contrasts with rigidified donor-acceptor systems like DTP-NDI , where planar structures enforce delocalized π-systems.
Properties
Molecular Formula |
C10H10FN3S |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
GURDHSSPELXLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with the preparation of 3-fluorophenyl-substituted thiosemicarbazides. As demonstrated by Barbosa and Aguiar, 3-fluorophenylacetic acid reacts with thiosemicarbazide in acidic media (H₂SO₄ or HCl) to form N-(3-fluorophenylacetyl)thiosemicarbazide. This intermediate undergoes cyclodehydration under reflux in phosphoric acid or ionic liquids (e.g., 1-ethyl-3-methylimidazolium hydrosulfate), yielding 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions
Diazotization-Coupling Approach
Diazonium Salt Synthesis
5-Amino-1,3,4-thiadiazole derivatives are diazotized using nitrosyl sulfuric acid (HNO₂/H₂SO₄). For 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, diazotization at 0–5°C generates a stable diazonium salt, which couples with ethyl acetoacetate in alkaline media.
Key Data
Reductive Amination
The resulting ketoester intermediate (ethyl 3-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetoacetate) undergoes reductive amination. Using NH₄OAc and NaBH₃CN in methanol, the ketone is converted to the primary amine.
Characterization
Nucleophilic Substitution on Preformed Thiadiazoles
Synthesis of 2-Chloromethyl-5-(3-Fluorophenyl)-1,3,4-Thiadiazole
5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is treated with chloroacetic acid in PCl₃, yielding 2-chloromethyl-5-(3-fluorophenyl)-1,3,4-thiadiazole.
Reaction Metrics
Amination with Ammonia
The chloromethyl derivative reacts with aqueous NH₃ in a sealed tube at 100°C for 12 hours. This SN₂ substitution introduces the ethanamine group.
Spectroscopic Confirmation
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity in Cyclocondensation: Use of ionic liquids (e.g., [emim][HSO₄]) enhances reaction efficiency by stabilizing intermediates.
- Byproduct Formation in Amination: Excess NH₃ (5 equiv) suppresses dichloromethyl byproducts.
- Purification: Column chromatography (EtOAc/hexane, 1:4) effectively isolates the target compound.
Chemical Reactions Analysis
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine has shown promise in the development of new therapeutic agents. Its structural features suggest potential applications in:
- Anticancer Agents : Compounds with thiadiazole moieties are known for their anticancer properties. Similar derivatives have demonstrated significant growth inhibition against various cancer cell lines, indicating that 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine may exhibit comparable activity .
Anticancer Activity
Recent studies have focused on the synthesis of thiadiazole derivatives and their biological evaluation. For instance:
- A study found that compounds with similar structures exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine could be a candidate for further exploration in anticancer drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction mechanisms at the molecular level and can guide the design of more effective derivatives .
In Silico Studies
In silico methods are essential for predicting the pharmacokinetic properties of new compounds. For 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine:
ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that this compound adheres to Lipinski's Rule of Five, which is crucial for assessing drug-likeness . This suggests favorable absorption and distribution characteristics.
Case Study 1: Anticancer Activity
In a recent publication focusing on thiadiazole derivatives, compounds similar to 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine were synthesized and tested against multiple cancer cell lines. The results indicated significant anticancer activity and highlighted the potential for further development into therapeutic agents .
Case Study 2: Molecular Docking
Molecular docking studies conducted on this compound revealed promising interactions with key proteins involved in cancer progression. The binding affinities were calculated using various computational tools, providing insights into how modifications to the compound might enhance its efficacy .
Mechanism of Action
The mechanism of action of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt receptor-ligand interactions. This disruption can lead to the inhibition of cellular processes, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
- Structure : Contains a thiophene ring and Schiff base substituents.
- Activity : Demonstrated potent anticancer activity against breast cancer (MCF7) with IC₅₀ = 1.28 μg/mL .
- Key Feature : The 4-fluorophenyl-thiophene moiety enhances selectivity for cancer cell lines .
Derivatives with Varied Substituents
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
5-((4-Fluorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine
- Structure : Contains a trifluoromethoxy group at the phenyl ring.
- Properties : Higher molecular weight (261.22 ) and density (1.507 g/cm³ ) due to the trifluoromethoxy group .
Oxadiazole and Imidazole Analogues
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amines
N-(3-Fluoro-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine
- Structure : Imidazole derivative with dual fluorophenyl groups.
- Activity : Demonstrates the importance of fluorinated aromatic rings in optimizing binding affinity .
Structure-Activity Relationships (SAR)
- Fluorine Position : 3-Fluorophenyl derivatives (target compound) may exhibit different electronic effects compared to 4-fluorophenyl analogs, influencing receptor interactions .
- Halogenated Groups (e.g., Cl, CF₃): Improve lipophilicity and membrane permeability . Schiff Bases: Increase anticancer potency by enabling interactions with cellular nucleophiles .
Data Tables
Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives
Biological Activity
1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. The unique structure of this compound contributes to its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is . Its structure features a thiadiazole ring, which is crucial for its biological activity due to the presence of nitrogen and sulfur atoms that can participate in various biochemical interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation. In particular:
- In Silico Studies : Molecular docking studies indicate that thiadiazole derivatives can interact effectively with cancer-related targets, showing binding energies ranging from -42.929 to -48.909 kcal/mol .
- Cell Line Studies : Compounds exhibiting structural similarities to 1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine demonstrated varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549 .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The following findings summarize the efficacy of related compounds:
- Minimum Inhibitory Concentration (MIC) : Some thiadiazoles have shown MIC values as low as 1–2 µg/mL against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, indicating potent antimicrobial activity .
The mechanism by which thiadiazole derivatives exert their biological effects is attributed to their ability to interact with various biological targets:
- Anticancer Mechanism : The presence of the N=C-S moiety allows these compounds to form complexes with metal ions or proteins involved in tumor growth regulation .
- Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways within microbial cells .
Case Studies
Several case studies have documented the biological activity of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple thiadiazole derivatives and evaluated their anticancer and antimicrobial activities using both in vitro and in silico methods. Notably, compound 3 showed significant anticancer activity compared to standard treatments .
- Comparative Analysis : Another investigation compared the efficacy of various thiadiazole derivatives against resistant bacterial strains, demonstrating that modifications in the chemical structure significantly influenced their antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
